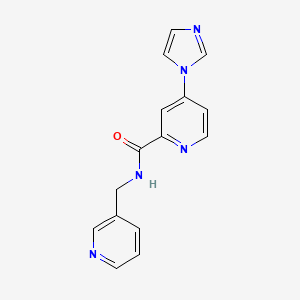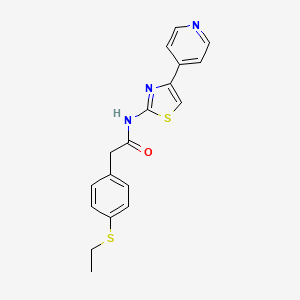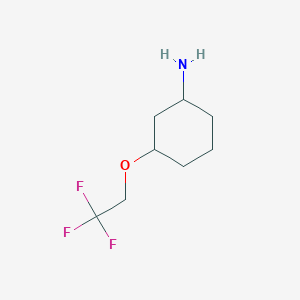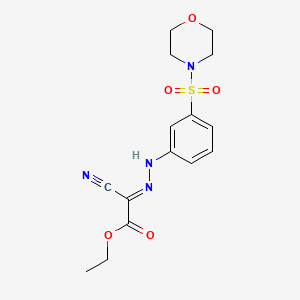
4-(1H-imidazol-1-yl)-N-(pyridin-3-ylmethyl)picolinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1H-imidazol-1-yl)-N-(pyridin-3-ylmethyl)picolinamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been investigated for its pharmacological properties, particularly its ability to interact with biological targets and modulate physiological processes.
Wissenschaftliche Forschungsanwendungen
Ionic Liquids and Corrosion Inhibition
Ionic liquids have been studied for their environmentally friendly and effective corrosion inhibition properties in various media. Among these, compounds with imidazole rings, similar to the core structure of 4-(1H-imidazol-1-yl)-N-(pyridin-3-ylmethyl)picolinamide, have shown promising results. They are classified based on their core structures, including imidazolium, pyridinium, and others, demonstrating good corrosion inhibition behavior due to their adsorption capabilities at the metal/alloy and corrosive media interface (Ardakani et al., 2021).
Optical Sensors and Biological Significance
Compounds containing heteroatoms like nitrogen, found in the chemical structure of interest, are significant in organic chemistry for their roles in the synthesis of optical sensors and their biological applications. Pyrimidine derivatives, for example, have been used extensively as exquisite sensing materials due to their ability to form coordination as well as hydrogen bonds, making them suitable as sensing probes (Jindal & Kaur, 2021).
Drug Development and Pharmacophore Design
Compounds with imidazole scaffolds, similar to the one under discussion, have been identified as selective inhibitors in drug development, especially in the context of p38 mitogen-activated protein (MAP) kinase inhibition. These compounds have been the subject of extensive review studies focusing on their design, synthesis, and activity studies, highlighting their potential in medicinal chemistry (Scior et al., 2011).
Antioxidant Activity and CNS Drug Synthesis
The study of antioxidants is crucial across various fields, including food engineering and pharmacy. The understanding of antioxidant activity, particularly involving compounds with nitrogen heterocycles, contributes significantly to this area. Such compounds have been explored for their potential in synthesizing novel Central Nervous System (CNS) acting drugs, offering insights into developing treatments with reduced adverse effects (Munteanu & Apetrei, 2021; Saganuwan, 2017).
Eigenschaften
IUPAC Name |
4-imidazol-1-yl-N-(pyridin-3-ylmethyl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O/c21-15(19-10-12-2-1-4-16-9-12)14-8-13(3-5-18-14)20-7-6-17-11-20/h1-9,11H,10H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLIDFSWYHISFQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC(=O)C2=NC=CC(=C2)N3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-4-(Dimethylamino)-N-[[3-fluoro-4-(N-methylanilino)phenyl]methyl]but-2-enamide](/img/structure/B2609895.png)







![4-Benzyl-1-[(4-fluorophenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2609910.png)



![1,7-dimethyl-8-(2-morpholinoethyl)-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2609917.png)
![10,16-Dibromo-N,N-bis[(1R)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine;sulfane](/img/structure/B2609918.png)